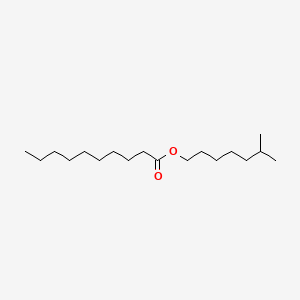
Isooctyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless to pale yellow liquid with a molecular formula of C18H36O2 and a molecular weight of 284.48 g/mol . This compound is widely used in various industries due to its excellent emollient properties and stability.
Vorbereitungsmethoden
Isooctyl decanoate can be synthesized through the esterification of decanoic acid with isooctyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial production methods often involve continuous esterification processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Isooctyl decanoate primarily undergoes hydrolysis, oxidation, and reduction reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into decanoic acid and isooctyl alcohol.
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions are decanoic acid and isooctyl alcohol .
Wissenschaftliche Forschungsanwendungen
Isooctyl decanoate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: this compound is used in the formulation of various biological assays and experiments.
Medicine: It is used in the formulation of topical medications and cosmetic products due to its emollient properties.
Industry: This compound is used in the production of lubricants, plasticizers, and surfactants.
Wirkmechanismus
The mechanism of action of isooctyl decanoate primarily involves its interaction with lipid membranes. As an emollient, it helps to soften and smooth the skin by forming a barrier that prevents moisture loss. This barrier function is achieved through the compound’s ability to integrate into the lipid bilayers of the skin, enhancing its hydration and elasticity .
Vergleich Mit ähnlichen Verbindungen
Isooctyl decanoate can be compared with other similar compounds such as isooctyl palmitate and isooctyl stearate. These compounds share similar emollient properties but differ in their fatty acid chain lengths and molecular weights. This compound is unique due to its specific combination of decanoic acid and isooctyl alcohol, which provides a balance of stability and emollient properties .
Isooctyl palmitate: Formed from palmitic acid and isooctyl alcohol, it has a higher molecular weight and is used in similar applications.
Isooctyl stearate: Formed from stearic acid and isooctyl alcohol, it is used in formulations requiring a heavier emollient.
Eigenschaften
CAS-Nummer |
84713-05-3 |
|---|---|
Molekularformel |
C18H36O2 |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
6-methylheptyl decanoate |
InChI |
InChI=1S/C18H36O2/c1-4-5-6-7-8-9-12-15-18(19)20-16-13-10-11-14-17(2)3/h17H,4-16H2,1-3H3 |
InChI-Schlüssel |
JCVISYMLIJSRBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


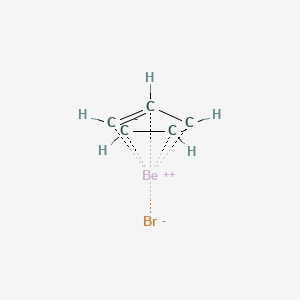



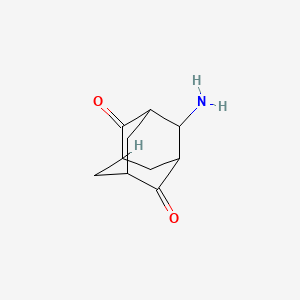

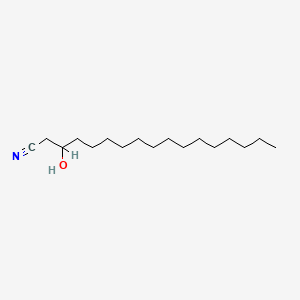
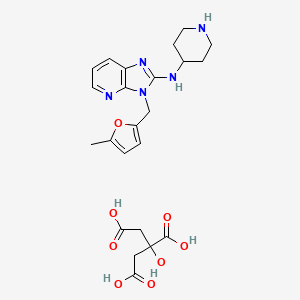
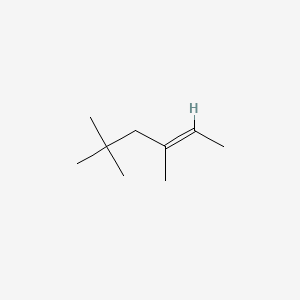




![3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12647039.png)
